molecular formula C16H15Cl2NO3 B2852094 Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 242472-01-1

Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2852094
CAS No.: 242472-01-1
M. Wt: 340.2
InChI Key: UBIHUYXRBBGOJP-UHFFFAOYSA-N
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Description

Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C16H15Cl2NO3 and its molecular weight is 340.2. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Isomers and Adsorption Properties

Research has demonstrated the synthesis of 3D porous coordination polymers from pyridine derivatives, showcasing how topological differences in 2D layers steer the formation of rigid and flexible 3D supramolecular isomers. These isomers exhibit distinct adsorption properties, with one showing gated adsorption behavior due to its flexible structure and the other displaying typical microporous material adsorption due to its rigid backbone (Kanoo et al., 2012).

Polymer Synthesis and Modification

In the realm of polymer chemistry, isopropyl derivatives have been utilized to improve control over nitroxide-mediated polymerization processes. Solvent effects, such as the use of pyridine, have been shown to increase the rate of initiator consumption and achieve narrower molecular weight distributions of polymers (Harrisson et al., 2012). Additionally, isopropyl carbamates derived from benzylamines have provided a pathway to isoindolinones through Bischler-Napieralski-type cyclization, demonstrating a smooth conversion and potential utility in organic synthesis (Adachi et al., 2014).

Catalysis and Ligand Development

In catalysis, novel ligands have been developed through click reactions, such as 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole, which, when reacted with palladium and platinum precursors, form mononuclear complexes. These complexes have been studied for their structural characteristics and electronic absorption, providing insights into their potential as catalytic agents (Schweinfurth et al., 2009).

Material Science and Oxidation Reagents

Furthermore, poly(vinylpyridine N-oxide) supported dichromates have been introduced as new, effective, and mild oxidizing reagents for a variety of organic compounds. These reagents offer advantages over their monomeric analogs, such as stability, ease of reaction work-up, and the ability to be regenerated, highlighting their versatility in organic synthesis and material science applications (Tamami & Goudarzian, 1992).

Properties

IUPAC Name

propan-2-yl 1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-10(2)22-16(21)12-4-6-15(20)19(9-12)8-11-3-5-13(17)14(18)7-11/h3-7,9-10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIHUYXRBBGOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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